N1-(5-chloro-2-methoxyphenyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(5-chloro-2-methoxyphenyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxyphenyl group and a hydroxy-tetrahydronaphthalenyl group, connected via an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Chloro-Methoxyphenyl Intermediate: This step involves the chlorination and methoxylation of a phenyl ring to produce the 5-chloro-2-methoxyphenyl intermediate.
Synthesis of the Hydroxy-Tetrahydronaphthalenyl Intermediate: This step involves the reduction of naphthalene to form the tetrahydronaphthalenyl structure, followed by hydroxylation.
Coupling Reaction: The final step involves coupling the two intermediates using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the tetrahydronaphthalenyl moiety can undergo oxidation to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom, although this is less common.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of a substituted phenyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with biological targets might make it useful in developing new therapeutic agents.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or materials. Its unique properties might make it suitable for use in advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which N1-(5-chloro-2-methoxyphenyl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide exerts its effects likely involves binding to specific molecular targets. The chloro-methoxyphenyl group and the hydroxy-tetrahydronaphthalenyl group may interact with different sites on a target molecule, leading to a specific biological response. The oxalamide linkage could play a role in stabilizing the compound’s conformation, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-chloro-2-methoxyphenyl)-N2-(methyl)oxalamide
- **N1-(5-chloro-2-methoxyphenyl)-N2-((2-hydroxyphenyl)methyl)
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-27-17-7-6-15(21)10-16(17)23-19(25)18(24)22-12-20(26)9-8-13-4-2-3-5-14(13)11-20/h2-7,10,26H,8-9,11-12H2,1H3,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMDHPSJJOLIGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.